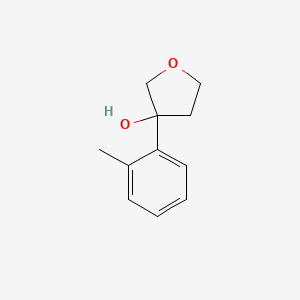

3-(2-Methylphenyl)oxolan-3-ol

Description

Significance of Substituted Tetrahydrofuran (B95107) Cores in Contemporary Chemical Synthesis

Substituted tetrahydrofuran (THF) rings are a cornerstone of modern chemical synthesis, recognized for their prevalence in a wide array of natural products and biologically active molecules. nih.govresearchgate.net These five-membered oxygen-containing heterocycles are not merely inert scaffolds; their stereochemistry and substitution patterns profoundly influence the biological activity and physical properties of the molecules they constitute. The THF motif is found in diverse classes of natural products, including lignans, polyether ionophores, and macrodiolides, many of which exhibit promising antitumor, antimicrobial, and antiprotozoal activities. nih.gov

The significance of the THF core also lies in its utility as a versatile building block in the synthesis of complex molecular architectures. cymitquimica.com The development of stereoselective methods to construct substituted tetrahydrofurans has been a major focus of research, leading to a variety of synthetic strategies. nih.govresearchgate.net These methods, which include nucleophilic substitutions, cycloadditions, and metal-mediated reactions, allow chemists to precisely control the three-dimensional arrangement of atoms, a crucial factor in designing molecules with specific functions. researchgate.net The 3-aryl tetrahydrofuran motif, in particular, is a structural feature of several important molecules, including the natural product magnosalicin (B1214631) and the BACE1 inhibitor LY2886721. acs.org

Classification and Structural Context of Oxolan-3-ol Frameworks

Oxolan-3-ol and its derivatives belong to the broader class of heterocyclic compounds known as cyclic ethers. The term "oxolane" is the systematic IUPAC name for tetrahydrofuran. nih.gov The "-3-ol" suffix indicates the presence of a hydroxyl (-OH) group at the third position of the five-membered ring. The general structure of an oxolan-3-ol framework is characterized by this hydroxylated tetrahydrofuran ring.

The classification of these frameworks can be further refined based on the nature and position of other substituents on the ring. For instance, the compound of focus in this article, 3-(2-Methylphenyl)oxolan-3-ol, is a tertiary alcohol where the hydroxyl group and a 2-methylphenyl group are attached to the same carbon atom (C3). The presence of the aryl group at the 3-position is a key structural feature.

The stereochemistry of oxolan-3-ol frameworks is another critical aspect of their classification. The tetrahydrofuran ring can possess multiple chiral centers, leading to the possibility of various stereoisomers. The specific spatial arrangement of the substituents significantly impacts the molecule's properties and interactions with other chiral molecules, such as enzymes and receptors in biological systems.

Research Imperatives and Scholarly Contributions of this compound Studies

While specific research on this compound is not extensively documented in publicly available literature, the study of this and similar compounds is driven by several key research imperatives. The primary motivation is the exploration of novel chemical space for potential applications in medicinal chemistry and materials science. Structurally related compounds, such as other 3-aryl-substituted tetrahydrofurans, have shown promise as bioactive agents. acs.org

The synthesis of this compound would present an interesting challenge in synthetic organic chemistry, requiring the development of methods for the stereocontrolled construction of a quaternary center on a tetrahydrofuran ring. The insights gained from such synthetic endeavors contribute to the broader toolkit of organic chemists.

Furthermore, the study of the conformational preferences and reactivity of this compound would provide valuable data for understanding the structure-property relationships of substituted tetrahydrofurans. This knowledge is crucial for the rational design of new molecules with desired biological or physical characteristics.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-4-2-3-5-10(9)11(12)6-7-13-8-11/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMBFCVVOHNSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for the 3 2 Methylphenyl Oxolan 3 Ol Scaffold

Regioselective and Stereoselective Construction of the Oxolane Heterocycle

The formation of the oxolane ring with a hydroxyl group at the C-3 position is a significant synthetic challenge that can be addressed through various elegant methodologies. These approaches aim to control the placement of functional groups and the spatial orientation of substituents on the heterocyclic core.

Cyclization Reactions via Intramolecular Functionalization

Intramolecular cyclization is a powerful strategy for forming cyclic ethers like oxolanes. These reactions benefit from favorable entropic factors, as the reacting moieties are tethered together.

One common approach involves the intramolecular SN2 reaction of a hydroxyl nucleophile with a tethered leaving group, such as a halide or sulfonate. nih.gov For the synthesis of a 3-hydroxyoxolane derivative, a suitable acyclic precursor, such as a 1,2,4-triol derivative, can be selectively functionalized to facilitate a 5-exo-tet cyclization.

Another prominent method is the intramolecular addition of an alcohol to an epoxide. nih.gov This reaction can proceed under either acidic or basic conditions to achieve regioselective ring-opening of the epoxide by the tethered hydroxyl group, leading to the formation of the tetrahydrofuran (B95107) ring. nih.gov The stereochemistry of the resulting product is directly controlled by the stereochemistry of the epoxide and the alcohol in the acyclic precursor. Cascade reactions involving in situ epoxide formation followed by intramolecular cyclization have also been developed. nih.gov

| Cyclization Strategy | Precursor Type | Key Transformation | Typical Conditions | Reference |

| Intramolecular SN2 | Haloalcohol or Sulfonate Ester | 5-exo-tet cyclization | Base (e.g., NaH, KOtBu) | nih.gov |

| Epoxide Ring Opening | Epoxy-alcohol | 5-exo-tet ring opening | Acid (e.g., CSA) or Base | nih.gov |

| Cascade Cyclization | Dihydroxyalkene | Epoxidation then cyclization | m-CPBA, then acid/base | nih.gov |

Transition Metal-Catalyzed Cycloaddition and Cycloisomerization Strategies

Transition metal catalysis offers efficient and atom-economical routes to complex heterocyclic frameworks. researchgate.net Cycloaddition and cycloisomerization reactions, in particular, provide rapid access to functionalized oxolanes.

[4+2] cycloaddition reactions, or hetero-Diels-Alder reactions, can be employed to construct the oxolane ring in a single step. organic-chemistry.org For instance, the reaction of a dienophile with a heterodienophile containing an oxygen atom can furnish the heterocyclic core. Transition metals like palladium, rhodium, gold, and nickel are frequently used to catalyze these transformations, often proceeding under mild conditions. researchgate.netwilliams.edu

Cycloisomerization reactions of enynes or dienes containing a tethered alcohol offer another powerful approach. These reactions, often catalyzed by gold, platinum, or palladium complexes, proceed through the activation of the unsaturated C-C bond, followed by intramolecular attack of the hydroxyl group to form the oxolane ring. The choice of catalyst and ligands can be fine-tuned to control the chemo-, regio-, diastereo-, and enantioselectivity of these transformations. nih.gov

| Catalyst System | Reaction Type | Substrate | Key Features | Reference |

| Nickel(0) complexes | Intramolecular [4+2] Cycloaddition | Dienyne | Mild conditions, retention of stereochemistry | williams.edu |

| Rhodium(I) complexes | [4+2] Cycloaddition | Enyne/Imine | Enantioselective, construction of fused systems | nih.gov |

| Gold(I) complexes | Cycloisomerization | Enynol | Atom-economical, formation of substituted furans | nih.gov |

Hydroboration-Oxidation and Related Hydroxylation Protocols for C-3 Alcohol Formation

The hydroboration-oxidation reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes, providing a reliable method for installing a hydroxyl group on the less substituted carbon of a double bond. wikipedia.org This two-step process is highly stereospecific, involving a syn-addition of the hydroborane across the double bond. wikipedia.orgmasterorganicchemistry.com

To construct the 3-hydroxyoxolane core, this reaction can be applied to a precursor such as 2,3-dihydrofuran or 2,5-dihydrofuran. wikipedia.org The hydroboration of the double bond with a borane reagent (e.g., BH₃·THF), followed by oxidative workup with hydrogen peroxide and a base, yields the desired 3-hydroxytetrahydrofuran. wikipedia.orglibretexts.orglibretexts.org The regioselectivity of the hydroboration step ensures the formation of the hydroxyl group at the C-3 position. wikipedia.org For allylic alcohol substrates, which can be challenging, a transient silyl ether protection can be employed before the hydroboration step. researchgate.net

| Substrate | Borane Reagent | Oxidizing Agent | Product | Key Features | Reference |

| 1-Hexene | Borane (BH₃) | Hydrogen Peroxide/NaOH | 1-Hexanol | Anti-Markovnikov regioselectivity | wikipedia.org |

| 2,5-Dihydrofuran | Diborane | Hydrogen Peroxide/NaOH | 3-Hydroxytetrahydrofuran | Direct hydroxylation of the heterocycle | wikipedia.org |

| Allylic Alcohols | Copper-catalyzed hydroboration | Oxidative workup | 1,3-Diols | Stereospecific, accommodates sensitive functional groups | researchgate.net |

Precision Introduction of the 2-Methylphenyl Substituent

The introduction of the 2-methylphenyl (o-tolyl) group at the C-3 position of the oxolane ring requires methods that can form a carbon-carbon bond at a tertiary center. Organometallic and arylation strategies are well-suited for this purpose.

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Aryl Annexation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. cem.com To attach the 2-methylphenyl group to the C-3 position of the oxolane, a precursor bearing a suitable functional handle at this position is required.

One effective strategy is the Stille cross-coupling reaction. This involves the reaction of an organostannane with an organic halide or triflate. A relevant approach involves the Pd-catalyzed arylation of a secondary α-alkoxytricyclohexylstannane. nsf.gov By preparing a 3-(tricyclohexylstannyl)oxolane derivative, it can be coupled with 2-iodotoluene or 2-bromotoluene in the presence of a palladium catalyst and a suitable ligand to yield 3-(2-Methylphenyl)oxolane. The use of tricyclohexylstannyl derivatives can suppress the undesired transfer of the spectator ligands from the tin atom. nsf.gov

Similarly, the Suzuki coupling, which utilizes organoboron reagents, and the Hiyama coupling, which uses organosilicon reagents, are powerful alternatives. nih.govorganic-chemistry.org For example, a 3-bromo or 3-triflyloxy-oxolane could be coupled with 2-methylphenylboronic acid or an appropriate arylsilane. The success of these couplings often relies on the careful selection of the catalyst, ligand, and reaction conditions to achieve high efficiency and functional group tolerance. organic-chemistry.org

| Coupling Reaction | Aryl Source | Oxolane Precursor | Catalyst/Ligand Example | Reference |

| Stille Coupling | 2-Methylphenyl-Sn(Cy)₃ | 3-Bromo-oxolane | Pd(dba)₂ / JackiePhos | nsf.gov |

| Suzuki Coupling | 2-Methylphenyl-B(OH)₂ | 3-Triflyloxy-oxolane | Pd(PPh₃)₄ / Base | nih.gov |

| Hiyama Coupling | 2-Methylphenyl-Si(OR)₃ | 3-Iodo-oxolane | (t-Bu₃P)₂Pd / Activator (e.g., TBAF) | organic-chemistry.org |

Electrophilic and Nucleophilic Arylation Approaches at C-3

Direct arylation methods provide alternative routes to install the 2-methylphenyl group. These can involve either electrophilic or nucleophilic strategies.

A nucleophilic arylation approach could involve the reaction of an organometallic reagent, such as 2-tolyllithium or a 2-tolyl Grignard reagent, with a suitable electrophile at the C-3 position. A key precursor for this strategy would be oxolan-3-one. The addition of the 2-methylphenyl organometallic reagent to the ketone would directly generate the desired 3-(2-Methylphenyl)oxolan-3-ol scaffold. This approach is highly convergent and directly establishes the tertiary alcohol functionality.

Alternatively, nucleophilic arylation can be achieved with less basic reagents. For instance, tetraarylphosphonium salts can act as arylating agents for carbonyls in the presence of a base like cesium carbonate, offering a transition-metal-free pathway. researchgate.net Similarly, arylsiloxanes can be used for the nucleophilic arylation of aldehydes, a reaction that could be adapted for ketones like oxolan-3-one. organic-chemistry.orgresearchgate.net

Electrophilic arylation at a C-H bond is more challenging, especially at an unactivated C(sp³)-H bond, but advances in palladium-catalyzed C-H activation could potentially enable the direct coupling of an oxolane derivative with an aryl halide. nih.gov

| Arylation Type | Arylating Reagent | Oxolane Substrate | Key Features | Reference |

| Nucleophilic Addition | 2-Methylphenylmagnesium bromide | Oxolan-3-one | Direct formation of the tertiary alcohol | N/A (Standard Method) |

| Nucleophilic Arylation | Tetraphenylphosphonium salt | Oxolan-3-one | Transition-metal-free, good nucleophilicity | researchgate.net |

| Nucleophilic Arylation | Arylsiloxane / TBAF | Oxolan-3-one | Mild conditions, avoids strong bases | organic-chemistry.org |

Asymmetric Synthesis of Enantiopure this compound

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For a molecule like this compound, which contains a chiral tertiary alcohol, achieving high enantiopurity is a significant synthetic challenge. This section details sophisticated methodologies for the asymmetric synthesis of this specific scaffold, focusing on chiral auxiliary-mediated induction, enantioselective catalysis, and kinetic resolution techniques.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org These auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of enantiopure this compound, a common strategy involves the use of a chiral auxiliary attached to a precursor molecule, followed by a diastereoselective Grignard addition. One potential precursor is a β-keto ester or a similar carbonyl compound where the ester group is derived from a chiral alcohol.

A hypothetical reaction scheme could involve the acylation of a chiral alcohol, such as (–)-8-phenylmenthol or an Evans oxazolidinone, with a suitable acid chloride to form a chiral ester. This intermediate would then be subjected to intramolecular cyclization followed by the addition of a 2-methylphenyl Grignard reagent (o-tolylmagnesium bromide). The steric bulk and electronic properties of the chiral auxiliary would direct the approach of the Grignard reagent to one face of the carbonyl group, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would yield the desired enantiomer of this compound.

While specific examples for this compound are not prevalent in the literature, the general applicability of this method to similar structures is well-established. The choice of chiral auxiliary is critical and often requires empirical screening to achieve high diastereoselectivity.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Auxiliary Class | Potential Application in Synthesis of this compound | Expected Diastereoselectivity |

| (–)-8-Phenylmenthol | Chiral Alcohol | Formation of a chiral ester precursor for diastereoselective Grignard addition. | Moderate to High |

| Evans Oxazolidinones | Amino Alcohol Derivative | Acylation to form an N-acyl derivative, followed by diastereoselective functionalization. | High |

| Camphorsultam | Amino Alcohol Derivative | Use as a chiral directing group in reactions involving the oxolanone precursor. | High |

Enantioselective Catalysis for Stereocenter Control

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. This methodology relies on a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

A plausible and highly effective route to enantiopure this compound is the asymmetric addition of an organometallic reagent to tetrahydrofuran-3-one. The key to this transformation is the use of a chiral ligand that coordinates to the metal of the organometallic reagent, thereby inducing enantioselectivity in the addition to the prochiral ketone.

For instance, the addition of 2-methylphenylmagnesium bromide to tetrahydrofuran-3-one could be catalyzed by a copper(I) salt in the presence of a chiral phosphine or phosphoramidite ligand. The choice of ligand is crucial for achieving high enantiomeric excess (ee). TADDOL-derived phosphine-phosphite ligands have shown promise in similar copper-catalyzed 1,4-additions of Grignard reagents. Another approach could involve a chiral zinc-amino alcohol complex to catalyze the addition of di(2-methylphenyl)zinc.

Table 2: Potential Catalytic Systems for the Asymmetric Synthesis of this compound

| Catalyst System | Ligand Type | Proposed Reaction | Potential Efficacy |

| CuI / Chiral Phosphoramidite | Phosphoramidite | Asymmetric addition of o-tolylmagnesium bromide to tetrahydrofuran-3-one. | Good to Excellent ee |

| Zn(OTf)₂ / Chiral Amino Alcohol | Amino Alcohol | Catalytic addition of di(o-tolyl)zinc to tetrahydrofuran-3-one. | Moderate to High ee |

| Rh(acac)(CO)₂ / Chiral Diene | Diene | Asymmetric 1,2-addition of an o-tolylboronic acid to tetrahydrofuran-3-one. | Potentially High ee |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a new, enantiomerically enriched product. wikipedia.org

For the enantiomeric enrichment of this compound, a lipase-catalyzed acylation is a highly attractive method. Lipases are enzymes that can selectively acylate one enantiomer of an alcohol at a much faster rate than the other. nih.govjocpr.com

In a typical procedure, racemic this compound would be treated with an acyl donor, such as vinyl acetate, in the presence of a lipase, for example, Candida antarctica lipase B (CALB). The lipase would selectively catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed, enantiomerically enriched ester.

The efficiency of a kinetic resolution is often described by the selectivity factor (E), which is a ratio of the reaction rates of the two enantiomers. A high E-value is indicative of a highly selective resolution.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Lipase | Acyl Donor | Solvent | Typical Selectivity (E-value) |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | >200 for many secondary alcohols |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Hexane | High for a range of alcohols |

| Candida rugosa Lipase (CRL) | Acetic Anhydride | Diisopropyl ether | Moderate to High |

Sustainable and Green Chemical Syntheses of Oxolan-3-ol Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of oxolan-3-ol derivatives, including this compound, is an area of growing importance.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature, pH), are highly selective, and are biodegradable. mdpi.com

While specific data for the biocatalytic reduction leading to this compound is limited, the broad substrate scope of many commercially available ketoreductases suggests this is a feasible and environmentally benign synthetic route.

Solvent-Free and Aqueous-Phase Reaction Systems

The use of volatile organic compounds (VOCs) as solvents in chemical reactions is a major environmental concern. Consequently, the development of solvent-free or aqueous-phase reaction systems is a key goal of green chemistry.

The synthesis of this compound could potentially be adapted to greener solvent systems. For example, the Grignard reaction, traditionally performed in ethereal solvents like diethyl ether or tetrahydrofuran (THF), can sometimes be carried out in greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a more favorable environmental profile. nih.govresearchgate.net Some organometallic additions can even be performed in aqueous media, although this is challenging for highly reactive Grignard reagents.

A truly solvent-free approach might involve a solid-state reaction or a melt-phase reaction between tetrahydrofuran-3-one and an appropriate organometallic reagent, though this would require significant process development to control reactivity and selectivity. Research into metal-free arylations of alcohols in water using diaryliodonium salts also presents a promising, though currently indirect, avenue for greener syntheses of related aryl ethers. organic-chemistry.org

Development of Recyclable Catalytic Systems

The principles of green chemistry have spurred significant research into the development of catalytic systems that are not only efficient but also recoverable and reusable. In the synthesis of complex scaffolds like this compound, where multi-step processes are common, the ability to recycle catalysts is paramount for improving process efficiency, reducing waste, and enhancing economic viability. The primary strategy for achieving this involves the heterogenization of homogeneous catalysts, typically by immobilizing them on solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, most notably the ease of separation from the reaction mixture and the potential for repeated use.

The synthesis of 3-aryl-3-hydroxytetrahydrofurans often involves the intramolecular cyclization of an epoxide, a reaction frequently catalyzed by Lewis acids. Research into recyclable catalysts for this key transformation has explored several promising avenues, including polymer-supported catalysts and inorganic solid acids.

Immobilized Lewis Acid Catalysis

Lewis acids are crucial for activating the epoxide ring towards nucleophilic attack. To render these catalysts recyclable, they have been immobilized on various solid supports. Mesoporous silica, such as SBA-15, has been used as a support for chiral metal-salen complexes, which are effective in catalyzing the asymmetric ring-opening of epoxides. For instance, a chiral Fe(III)salen complex covalently anchored to mesoporous silica SBA-15 has been demonstrated as an effective heterogeneous catalyst for the asymmetric ring-opening (ARO) of cyclohexene oxide with aniline nucleophiles. mdpi.com This system is particularly relevant as it demonstrates the successful immobilization and reuse of a catalyst for a core transformation in epoxide chemistry. The catalyst could be recovered and reused multiple times without a significant drop in performance, as detailed in the table below.

Table 1: Recyclability of Immobilized Fe(III)salen Catalyst in Asymmetric Epoxide Ring-Opening mdpi.com

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 98 | 99 |

| 2 | 98 | 99 |

| 3 | 97 | 98 |

| 4 | 96 | 98 |

| 5 | 95 | 97 |

This type of catalyst, by facilitating the ring-opening of an epoxide, could be adapted for the synthesis of this compound from its corresponding epoxide precursor. The solid support allows for simple filtration to recover the catalyst, streamlining the purification process.

Heterogeneous Catalysis with Zeolites

Another important class of recyclable catalysts is zeolites containing Lewis acidic sites. Zeolites are crystalline aluminosilicates with well-defined microporous structures, offering high thermal stability. Tin-containing beta zeolite (Sn-Beta) has emerged as a robust and reusable heterogeneous Lewis acid catalyst for the ring-opening of epoxides with alcohol nucleophiles. osti.govresearchgate.net Studies on the reaction of epichlorohydrin with methanol have shown that Sn-Beta is a highly active and selective catalyst. researchgate.net Crucially, catalyst reuse tests confirmed that Sn-Beta could be utilized for multiple reaction cycles with no discernible loss of activity or leaching of the active tin sites. researchgate.net

The mechanism involves the activation of the epoxide on the Lewis acidic tin center within the zeolite framework, followed by nucleophilic attack. osti.govresearchgate.net The defined pore structure of the zeolite can also impart shape selectivity, potentially influencing the stereochemical outcome of the reaction. The proven stability and reusability of Sn-Beta make it a strong candidate for developing a sustainable process for the intramolecular cyclization step in the synthesis of this compound.

Table 2: Performance of Sn-Beta in Catalytic Epoxide Ring-Opening researchgate.net

| Catalyst | Substrate | Nucleophile | Key Finding | Reusability |

| Sn-Beta | Epichlorohydrin | Methanol | High activity and regioselectivity | No decrease in activity after multiple cycles |

| Zr-Beta | Epichlorohydrin | Methanol | Lower activity compared to Sn-Beta | Not specified |

| Hf-Beta | Epichlorohydrin | Methanol | Lower activity compared to Sn-Beta | Not specified |

Polymer-Supported Systems

Polymer-supported catalysts represent a versatile strategy for heterogenization. iupac.orgiupac.org In this approach, a catalytically active species is attached to a polymer backbone. These catalysts are often used in the form of beads, which can be easily filtered from the reaction medium. iupac.org While specific examples for the synthesis of this compound are not prevalent, the principle has been successfully applied in related ring-opening polymerizations of lactones, where polymer-supported tin(II) octoate catalysts have demonstrated high efficiency and could be reused for up to seven cycles. rsc.org The microenvironment provided by the polymer support can sometimes influence the catalyst's activity and selectivity. rsc.org The development of polymer-supported Lewis acids or other catalysts for the intramolecular etherification of the epoxide precursor to this compound is a logical and promising direction for future research.

Mechanistic Elucidation of Formation and Chemical Transformation Pathways

Detailed Reaction Mechanisms for Oxolan-3-ol Synthesis

The synthesis of 3-substituted oxolan-3-ols can be achieved through various synthetic routes, primarily involving the formation of a carbon-carbon bond at the 3-position of a tetrahydrofuran (B95107) precursor or the cyclization of a suitably functionalized acyclic precursor. A plausible and widely utilized method involves the reaction of a Grignard reagent with γ-butyrolactone. study.com

For the synthesis of 3-(2-Methylphenyl)oxolan-3-ol, the Grignard reagent, 2-methylphenylmagnesium bromide, is reacted with γ-butyrolactone. The reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent adds to the electrophilic carbonyl carbon of the lactone. This is followed by a second nucleophilic addition to the resulting ketone intermediate. Subsequent acidic workup yields the corresponding 1-(2-methylphenyl)-1,4-butanediol. This diol can then undergo intramolecular cyclization, typically under acidic conditions, to form the desired this compound.

Another potential synthetic strategy involves the palladium-catalyzed reaction of an aryl bromide (in this case, 2-bromotoluene) with a γ-hydroxy alkene. This method allows for the stereoselective formation of substituted tetrahydrofurans. organic-chemistry.org The mechanism is thought to proceed through an intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org

Investigation of Reaction Intermediates and Transition States

In the Grignard reaction pathway, the primary intermediates are the initial tetrahedral intermediate formed from the addition of the Grignard reagent to the lactone, followed by the open-chain keto-alkoxide. A second equivalent of the Grignard reagent then adds to the ketone to form a di-alkoxide intermediate. Protonation during workup then yields the diol.

The subsequent acid-catalyzed cyclization of the 1-(2-methylphenyl)-1,4-butanediol proceeds through protonation of one of the hydroxyl groups, forming a good leaving group (water). An intramolecular SN2 or SN1 type reaction then occurs. Given the tertiary nature of the alcohol that would be formed at the C-3 position, an SN1-like pathway involving a tertiary carbocation intermediate is plausible. The transition state for the cyclization step would involve a conformation of the butanediol chain that allows for the proximate alignment of the nucleophilic hydroxyl group and the electrophilic carbon.

In the palladium-catalyzed synthesis, the key proposed intermediate is a Pd(Ar)(OR) species, where the aryl group is the 2-methylphenyl moiety and the OR group is derived from the γ-hydroxy alkene. organic-chemistry.org The reaction then proceeds through an intramolecular olefin insertion, the transition state of which dictates the stereochemical outcome of the reaction.

Origins of Regioselectivity and Diastereoselectivity in Cyclization Reactions

The regioselectivity of the intramolecular cyclization of 1-(2-methylphenyl)-1,4-butanediol is governed by the relative stability of the resulting ring systems. The formation of a five-membered tetrahydrofuran ring is kinetically and thermodynamically favored over the formation of larger or smaller rings.

Diastereoselectivity in the synthesis of 3-substituted oxolan-3-ols can be influenced by several factors. In the palladium-catalyzed approach, the diastereoselectivity is controlled by the coordination of the substrate to the palladium catalyst and the subsequent intramolecular insertion step. organic-chemistry.org For cyclization of acyclic precursors like 1,4-diols, the stereochemistry of the final product is dependent on the stereocenters present in the starting material and the mechanism of the cyclization. If the cyclization proceeds through an SN2 mechanism, an inversion of configuration at the electrophilic carbon would be expected. Conversely, an SN1 mechanism involving a planar carbocation intermediate could lead to a mixture of diastereomers, although facial selectivity may be influenced by steric hindrance from the bulky 2-methylphenyl group.

Mechanistic Studies of the Tertiary Hydroxyl Group Reactivity

The tertiary hydroxyl group in this compound is the primary site of its chemical reactivity. Its behavior in various reactions is dictated by the steric hindrance imposed by the 2-methylphenyl group and the electronic effects of the aryl substituent.

Nucleophilic Substitution Reactions (S_N1 and S_N2) Involving Hydroxyl Activation

Direct nucleophilic substitution of the tertiary hydroxyl group is generally difficult due to the poor leaving group ability of the hydroxide ion. Therefore, activation of the hydroxyl group is necessary. This is typically achieved by protonation in the presence of a strong acid or by conversion to a better leaving group, such as a tosylate or a halide.

Given the tertiary nature of the carbon bearing the hydroxyl group, nucleophilic substitution is expected to proceed predominantly through an S_N1 mechanism . Upon activation, the leaving group departs to form a tertiary carbocation at the C-3 position. This carbocation is stabilized by the electron-donating effect of the adjacent oxygen atom and the aryl ring. The planar carbocation can then be attacked by a nucleophile from either face, potentially leading to a racemic mixture if the starting material were chiral.

An S_N2 mechanism at this tertiary center is highly unlikely due to severe steric hindrance from the three substituents attached to the electrophilic carbon (the two methylene (B1212753) groups of the ring and the 2-methylphenyl group).

| Reaction Type | Plausibility for this compound | Key Intermediates | Stereochemical Outcome |

| S_N1 | High | Tertiary carbocation | Racemization (if chiral) |

| S_N2 | Very Low | Pentacoordinate transition state | Inversion (not observed) |

Acid-Catalyzed Dehydration and Elimination Mechanisms

In the presence of a strong acid and heat, this compound can undergo dehydration to form an alkene. This reaction typically proceeds through an E1 mechanism . The first step is the protonation of the hydroxyl group to form a good leaving group (water). The departure of water results in the formation of a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Due to the structure of the oxolane ring, there are two possible sites for proton abstraction, leading to two potential alkene products: one with the double bond within the ring (an endocyclic alkene) and one with the double bond exocyclic to the ring. The regioselectivity of the elimination will be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.

An E2 mechanism is less likely for a tertiary alcohol, as it requires a strong base and a specific anti-periplanar arrangement of the proton and the leaving group, which can be conformationally restricted within the ring system.

| Elimination Mechanism | Plausibility for this compound | Key Features | Major Product Prediction |

| E1 | High | Tertiary carbocation intermediate | More substituted alkene (Zaitsev's rule) |

| E2 | Low | Concerted, requires strong base | Dependent on C-H bond accessibility |

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation of the tertiary alcohol in this compound is not possible under standard conditions. Oxidation of alcohols typically requires the presence of at least one hydrogen atom on the carbon bearing the hydroxyl group, which can be removed during the oxidation process. Since the C-3 carbon is a tertiary center with no attached hydrogen atoms, it is resistant to oxidation reactions that would form a ketone.

Reduction of the tertiary hydroxyl group to a methylene group is a challenging transformation that requires harsh reaction conditions. Direct reduction of alcohols is not a facile process. A common strategy involves converting the alcohol into a better leaving group, such as a tosylate, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). This proceeds through an S_N2 displacement of the tosylate by a hydride ion. However, as previously discussed, the S_N2 pathway is disfavored at this sterically hindered tertiary center. Alternative methods, such as radical deoxygenation (e.g., Barton-McCombie deoxygenation), could potentially be employed.

Exploration of 2-Methylphenyl Moiety Reactivity Mechanisms

The reactivity of the 2-methylphenyl group, an integral component of this compound, is predominantly dictated by the electronic and steric interplay of its substituents on the aromatic ring. The primary determinants of its chemical behavior are the methyl group (-CH₃) and the oxolan-3-ol group, which is attached to the phenyl ring at position C1. The methyl group is a well-established activating group, while the oxolanol substituent's influence is more complex. Understanding these substituent effects is crucial for elucidating the mechanisms of the molecule's transformations.

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic Aromatic Substitution (SₑAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism proceeds in two principal steps: the initial attack of the electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid deprotonation of the intermediate to restore the ring's aromaticity. masterorganicchemistry.com

The rate and regioselectivity (the position of substitution) of SₑAr reactions on the 2-methylphenyl moiety of this compound are governed by the directing effects of the existing substituents.

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an electron-donating group through an inductive effect and hyperconjugation. This increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. It is classified as an "activating" group. libretexts.org The methyl group directs incoming electrophiles to the ortho and para positions (positions 6 and 4, respectively, relative to the methyl group) because it effectively stabilizes the positive charge of the carbocation intermediate when the attack occurs at these positions. libretexts.org

3-Hydroxyoxolanyl Group: The substituent at C1, which connects the tertiary alcohol within the oxolane ring to the phenyl ring, is considered a deactivating group. This is primarily due to the electron-withdrawing inductive effect of the oxygen atoms in the oxolane ring and the hydroxyl group.

Below is a summary of predicted outcomes for common electrophilic aromatic substitution reactions on this moiety.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | 3-(4-Nitro-2-methylphenyl)oxolan-3-ol |

| Halogenation | Br₂, FeBr₃ | Bromonium ion (Br⁺) | 3-(4-Bromo-2-methylphenyl)oxolan-3-ol |

| Sulfonation | Fuming H₂SO₄ | Sulfur trioxide (SO₃) | 4-(3-Hydroxyoxolan-3-yl)-3-methylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Carbocation (R⁺) | 3-(4-Alkyl-2-methylphenyl)oxolan-3-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | 1-(4-(3-Hydroxyoxolan-3-yl)-3-methylphenyl)ethan-1-one (for R=CH₃) |

Mechanisms of Aryl Group Functionalization and Modification

Beyond electrophilic substitution, the 2-methylphenyl moiety can undergo various functionalization reactions, significantly expanding its synthetic utility. These transformations often involve converting the aryl group into a substrate suitable for modern cross-coupling reactions or modifying the existing methyl substituent.

A primary pathway for functionalization begins with the halogenation of the aromatic ring, as described in the previous section. The introduction of a halogen, typically bromine or iodine, at the C4 position creates an aryl halide. This product can then serve as a versatile precursor in numerous transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The mechanism of these reactions generally involves a catalytic cycle with a palladium complex. The cycle typically includes three main steps:

Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: A second reagent, an organometallic compound (e.g., R-B(OH)₂, R-SnBu₃, R-ZnX), transfers its organic group to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex (Ar and R) couple and are eliminated from the metal center, forming the final product (Ar-R) and regenerating the Pd(0) catalyst.

Another avenue for modification is the functionalization of the methyl group itself. The benzylic protons of the methyl group are susceptible to radical reactions and oxidation. For instance, oxidation of the methyl group can convert it into a carboxyl group, fundamentally altering the electronic properties of the aromatic ring.

Table 2: Potential Aryl Group Functionalization Pathways for this compound Derivatives

| Reaction Name | Initial Substrate | Key Reagents/Catalyst | Resulting Functional Group | General Product Structure |

|---|---|---|---|---|

| Suzuki Coupling | 3-(4-Bromo-2-methylphenyl)oxolan-3-ol | R-B(OH)₂, Pd(PPh₃)₄, Base | Aryl-Aryl or Aryl-Alkyl | 3-(4-Substituted-2-methylphenyl)oxolan-3-ol |

| Buchwald-Hartwig Amination | 3-(4-Bromo-2-methylphenyl)oxolan-3-ol | R₂NH, Pd catalyst, Base | Aryl-Amine | N,N-Disubstituted-4-(3-hydroxyoxolan-3-yl)-3-methylaniline |

| Heck Coupling | 3-(4-Bromo-2-methylphenyl)oxolan-3-ol | Alkene, Pd catalyst, Base | Aryl-Alkene (Styrene derivative) | 3-(2-Methyl-4-vinylphenyl)oxolan-3-ol |

| Side-Chain Oxidation | this compound | KMnO₄ or H₂CrO₄ | Carboxylic Acid | 2-(3-Hydroxyoxolan-3-yl)benzoic acid |

These mechanistic pathways highlight the synthetic versatility of the 2-methylphenyl moiety. By leveraging both electrophilic substitution and modern functionalization techniques, a wide array of derivatives can be synthesized from the parent compound, this compound.

Chemical Reactivity and Derivatization Strategies of 3 2 Methylphenyl Oxolan 3 Ol

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 3-(2-methylphenyl)oxolan-3-ol is a key site for functionalization. However, its reactivity is tempered by significant steric hindrance imposed by the adjacent o-tolyl group and the carbon atoms of the oxolane ring.

Esterification: The formation of esters from this compound is achievable, though standard Fischer esterification conditions (a carboxylic acid with a strong acid catalyst) may be slow due to steric hindrance around the tertiary alcohol. organic-chemistry.org Such conditions could also promote side reactions like elimination, leading to the formation of an unsaturated product. More effective methods would involve the use of more reactive acylating agents. For instance, reaction with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) can facilitate the formation of the corresponding ester. These reagents are more electrophilic than carboxylic acids and can overcome the steric barrier more readily.

Etherification: Direct etherification of a sterically hindered tertiary alcohol like the one in this compound is challenging. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally not feasible for tertiary alcohols due to the high propensity for elimination reactions with the alkyl halide. A more plausible approach involves the formation of a stabilized carbocation from the tertiary alcohol under acidic conditions, which is then trapped by a primary or secondary alcohol. For instance, Brønsted acid-catalyzed reactions have been used for the synthesis of ethers from structurally similar 3-aryl-oxetanols, proceeding through a carbocation intermediate. rsc.org

Table 1: Representative Esterification and Etherification Reactions Note: This data is based on general principles of reactivity for sterically hindered tertiary alcohols, as specific experimental data for this compound is not readily available.

| Reaction Type | Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| Esterification | Acyl Chloride (e.g., Acetyl chloride), Pyridine | Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to room temperature | 3-(2-Methylphenyl)oxolan-3-yl acetate |

| Esterification | Acid Anhydride (e.g., Acetic anhydride), DMAP (cat.) | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | 3-(2-Methylphenyl)oxolan-3-yl acetate |

| Etherification | Primary Alcohol (e.g., Methanol), Brønsted Acid (e.g., H₂SO₄) | Excess alcohol as solvent, controlled temperature | 3-Methoxy-3-(2-methylphenyl)oxolane |

Converting the hydroxyl group into a better leaving group is a fundamental strategy for further synthetic transformations.

Halogenation: The tertiary hydroxyl group can be replaced by a halogen atom. Reaction with thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common method for introducing a chlorine atom. Similarly, phosphorus tribromide (PBr₃) can be used for bromination. These reactions typically proceed via an Sₙ1-like mechanism, involving the formation of a tertiary carbocation stabilized by the adjacent aryl group.

Conversion to Sulfonate Esters: To create an excellent leaving group for substitution or elimination reactions without the use of harsh acidic reagents, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. This transformation preserves the stereochemistry at the carbinol carbon and produces a highly effective leaving group.

Table 2: Halogenation and Leaving Group Formation Note: This data is based on standard organic transformations of tertiary alcohols.

| Transformation | Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂), Pyridine | Anhydrous ether, 0 °C | 3-Chloro-3-(2-methylphenyl)oxolane |

| Bromination | Phosphorus tribromide (PBr₃) | Anhydrous solvent, 0 °C | 3-Bromo-3-(2-methylphenyl)oxolane |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Anhydrous CH₂Cl₂, 0 °C to room temperature | 3-(2-Methylphenyl)oxolan-3-yl p-toluenesulfonate |

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | Anhydrous CH₂Cl₂, 0 °C | 3-(2-Methylphenyl)oxolan-3-yl methanesulfonate |

While this compound is not a vicinal diol and thus will not undergo a classic Pinacol-Pinacolone rearrangement, it can undergo related acid-catalyzed rearrangements. msu.edu Protonation of the tertiary hydroxyl group followed by the loss of water generates a tertiary benzylic carbocation at the C3 position. This carbocation is relatively stable due to the presence of the aryl group. This intermediate can then undergo rearrangement through a 1,2-hydride or 1,2-alkyl shift.

A plausible rearrangement would be a semi-pinacol type, potentially leading to ring expansion or contraction. For example, migration of the C2-carbon of the oxolane ring to the C3 carbocation would result in an expanded six-membered tetrahydropyranone ring system. The specific pathway of such a rearrangement would be influenced by the relative migratory aptitude of the groups attached to the carbons adjacent to the carbocation center.

Table 3: Potential Acid-Catalyzed Rearrangement Note: The predicted product is based on plausible carbocation rearrangement pathways.

| Reaction Type | Reagents | Typical Conditions | Potential Product |

|---|---|---|---|

| Semi-Pinacol Rearrangement | Strong Brønsted Acid (e.g., H₂SO₄, TsOH) | Heating in a non-nucleophilic solvent | 4-(2-Methylphenyl)tetrahydro-2H-pyran-4-one (Ring expansion product) |

Transformations of the Oxolane Ring System

The tetrahydrofuran (B95107) ring is a relatively stable cyclic ether, but it can participate in reactions that involve its opening or functionalization at positions remote from the existing substituents.

The oxolane ring can be cleaved under strong acidic conditions. researchgate.netmdpi.com The reaction is initiated by the protonation of the ether oxygen atom, which activates the ring towards nucleophilic attack. The subsequent cleavage of a C-O bond can lead to a variety of products, depending on the nucleophile present in the reaction medium.

The regioselectivity of the ring opening will be determined by the stability of the resulting intermediate. Cleavage of the O1-C2 bond would lead to a carbocation at C2, which is a secondary carbocation. Cleavage of the O1-C5 bond would result in a primary carbocation at C5. The C3 position, bearing the o-tolyl and hydroxyl groups, will electronically influence the stability of these potential cationic intermediates. Nucleophilic attack would then occur at the most electrophilic carbon. For example, using a hydrohalic acid like HBr could result in the formation of a haloalkanol.

Table 4: Representative Ring-Opening Reactions Note: Predicted products are based on the general mechanism of acid-catalyzed ether cleavage.

| Reaction Type | Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | Concentrated HBr | Heating | 4-Bromo-1-(2-methylphenyl)butane-1,4-diol |

| Lewis Acid-Mediated Ring Opening | Lewis Acid (e.g., BBr₃) | Anhydrous CH₂Cl₂, low temperature | Complex mixture of brominated products |

Modern synthetic methods allow for the functionalization of C-H bonds, which enables the introduction of new functional groups at positions that are not activated by the existing substituents. For the tetrahydrofuran scaffold in this compound, the most likely positions for such remote functionalization are the C2 and C5 methylene (B1212753) groups, which are α to the ether oxygen.

These transformations often employ transition-metal catalysis or radical-based approaches. researchgate.netrsc.org For example, palladium-catalyzed C-H arylation could potentially introduce another aryl group at the C2 or C5 position. Radical-based methods, such as those involving hydrogen atom transfer (HAT), can also be used to create a radical on the THF ring, which can then be trapped by a suitable reagent. These strategies offer a powerful way to elaborate the structure of the molecule without manipulating the existing functional groups.

Table 5: Potential Remote Functionalization Strategies Note: These are advanced methods, and their applicability would require specific experimental investigation.

| Reaction Type | General Method | Potential Reagents | Expected Site of Functionalization |

|---|---|---|---|

| C-H Arylation | Transition-Metal Catalysis | Pd catalyst, Aryl halide, Ligand | C2 and/or C5 position |

| C-H Amination | Radical-based reaction | N-centered radical precursor, Initiator | C2 and/or C5 position |

| C-H Alkylation | Photoredox Catalysis | Alkyl radical precursor, Photocatalyst | C2 and/or C5 position |

Chemical Modifications of the 2-Methylphenyl Substituent

The 2-methylphenyl group is amenable to a variety of chemical transformations that can be broadly categorized into functionalization of the aromatic ring and selective transformations of the methyl group. These modifications are critical for structure-activity relationship studies and the development of new chemical entities.

Functionalization of the Aryl Ring at Ortho, Meta, and Para Positions

The aromatic ring of the 2-methylphenyl moiety is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing methyl and 3-hydroxyoxolan-3-yl groups on the benzene ring dictate the regioselectivity of these substitutions. The methyl group is a well-established ortho, para-directing and activating group due to its electron-donating inductive and hyperconjugation effects. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles.

The 3-hydroxyoxolan-3-yl substituent, containing an oxygen atom, also influences the directing effect. The oxygen atom, through its lone pairs, can donate electron density to the aromatic ring via resonance, which is an activating effect that directs incoming electrophiles to the ortho and para positions. However, the bulky nature of this substituent can introduce significant steric hindrance, particularly at the adjacent ortho position. Consequently, electrophilic attack is most likely to be favored at the para position relative to the methyl group, and to a lesser extent, at the other available ortho position.

Common electrophilic aromatic substitution reactions that can be employed for the functionalization of the aryl ring include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction is a cornerstone of aromatic chemistry and provides a gateway to further functionalization, such as reduction to an amino group. Given the directing effects of the existing substituents, nitration of this compound is expected to yield predominantly 3-(2-methyl-5-nitrophenyl)oxolan-3-ol.

Halogenation: The incorporation of halogen atoms (Cl, Br) can be accomplished through electrophilic halogenation using reagents like chlorine or bromine in the presence of a Lewis acid catalyst, such as iron(III) chloride or iron(III) bromide. Halogenated derivatives are valuable intermediates for cross-coupling reactions.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved by treating the compound with fuming sulfuric acid. This reaction is reversible, a feature that can be exploited for synthetic strategies.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst, is generally preferred over alkylation due to its tendency to avoid polyalkylation and carbocation rearrangements. Acylation would likely occur at the para position to the methyl group.

The interplay of electronic and steric effects will ultimately govern the product distribution in these reactions.

| Reaction | Reagents | Probable Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(2-methyl-5-nitrophenyl)oxolan-3-ol |

| Bromination | Br₂, FeBr₃ | 3-(5-bromo-2-methylphenyl)oxolan-3-ol |

| Acylation | RCOCl, AlCl₃ | 3-(5-acyl-2-methylphenyl)oxolan-3-ol |

Selective Transformations of the Methyl Group

The methyl group attached to the phenyl ring is also a site for various chemical transformations, primarily involving free radical reactions at the benzylic position. The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

Key selective transformations of the methyl group include:

Benzylic Halogenation: This reaction involves the substitution of a hydrogen atom of the methyl group with a halogen, typically bromine. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a common reagent for this transformation, leading to the formation of a benzylic bromide. This benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Oxidation: The methyl group can be oxidized to various oxidation states. Mild oxidation can yield a benzaldehyde derivative, while more vigorous oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can lead to the formation of a benzoic acid derivative. The presence of the bulky ortho-substituent may influence the rate and outcome of these oxidation reactions. For instance, oxidation of the methyl group in sterically hindered toluene derivatives can sometimes be more challenging.

These derivatization strategies provide a robust toolbox for the chemical modification of this compound, enabling the synthesis of a wide range of analogues with tailored properties.

| Reaction | Reagents | Product Functional Group |

| Benzylic Bromination | NBS, Radical Initiator | -CH₂Br |

| Mild Oxidation | e.g., MnO₂ | -CHO |

| Strong Oxidation | KMnO₄ or H₂CrO₄ | -COOH |

Advanced Spectroscopic Methodologies for Structural and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of 3-(2-Methylphenyl)oxolan-3-ol in solution. It provides information on the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial overview of the molecule's structure.

¹H NMR: The ¹H NMR spectrum provides information about the number and type of protons. For this compound, distinct signals are expected for the aromatic protons of the 2-methylphenyl group, the aliphatic protons of the oxolane ring, the methyl group protons, and the hydroxyl proton. The chemical shift of the hydroxyl proton can vary depending on conditions like solvent and concentration libretexts.org. Protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear at a lower field (3.4-4.5 ppm) libretexts.org.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the quaternary carbons (the alcohol carbon and the substituted aromatic carbons), the aromatic CH carbons, the aliphatic methylene (B1212753) carbons of the oxolane ring, and the methyl carbon.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the oxolane ring and to correlate the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances mdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing crucial information about the molecule's stereochemistry and preferred conformation mdpi.com. For example, NOE correlations could be observed between the protons of the 2-methyl group and specific protons on the oxolane ring, helping to define the orientation of the phenyl ring relative to the oxolane ring.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxyl (-OH) | 2.0 - 4.0 (broad singlet) | - |

| Methyl (-CH₃) | ~2.3 (singlet) | ~20 |

| Oxolane -CH₂- (C2, C5) | 3.7 - 4.2 (multiplets) | ~68, ~75 |

| Oxolane -CH₂- (C4) | 1.9 - 2.5 (multiplets) | ~40 |

| Oxolane Quaternary (C3) | - | ~80 |

| Aromatic -CH- | 7.0 - 7.5 (multiplets) | 125 - 135 |

| Aromatic Quaternary | - | 135 - 145 |

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms. The interconversion between these conformers is typically rapid on the NMR timescale at room temperature, resulting in averaged signals for the ring protons rsc.org.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures. By lowering the temperature, the rate of conformational interconversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual, non-equivalent protons in each conformer may be resolved researchgate.netnih.gov. Analyzing the spectra at different temperatures allows for the determination of the energy barriers (ΔG‡) for the conformational interchange, providing insight into the flexibility of the oxolane ring rsc.org. The bulky 2-methylphenyl substituent at the C3 position is expected to significantly influence the conformational equilibrium, likely favoring conformations that minimize steric hindrance.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and offers insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). The molecular formula of this compound is C₁₁H₁₄O₂. HRMS can determine the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the unambiguous confirmation of this elemental composition, which is a critical step in structure verification mdpi.comub.edu.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molar Mass (Monoisotopic) | 178.0994 g/mol |

| Predicted [M+H]⁺ Ion | 179.1066 |

| Predicted [M+Na]⁺ Ion | 201.0886 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information nih.govekb.eg. The fragmentation pattern is a unique fingerprint of the molecule.

For this compound, characteristic fragmentation pathways are expected:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18.01 Da) from the protonated molecular ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon (alpha-cleavage) can occur. This could involve the cleavage of the C2-C3 or C3-C4 bond within the oxolane ring or the bond connecting the ring to the phenyl group.

Ring Opening: The oxolane ring can undergo cleavage, particularly at the ether linkage.

Aromatic Fragmentation: Cleavage can result in the formation of a stable tolyl or related aromatic cation.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 179.1066 ([M+H]⁺) | 161.0961 | H₂O | C₁₁H₁₃O⁺ (Dehydrated precursor) |

| 179.1066 ([M+H]⁺) | 133.0648 | C₂H₄O | [C₉H₉O]⁺ (Loss of ethylene (B1197577) oxide fragment from the ring) |

| 179.1066 ([M+H]⁺) | 91.0542 | C₄H₈O₂ | [C₇H₇]⁺ (Tropylium ion from the 2-methylphenyl group) |

| 179.1066 ([M+H]⁺) | 71.0491 | C₇H₈O | [C₄H₇O]⁺ (Protonated oxolane ring fragment after cleavage) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies mdpi.commdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the most prominent feature in the IR spectrum would be a strong and broad absorption band characteristic of the O-H stretching vibration of the tertiary alcohol, typically appearing in the 3200-3600 cm⁻¹ range libretexts.orgtutorchase.comlibretexts.org. The broadness of this peak is due to hydrogen bonding libretexts.orgtutorchase.com. Other key absorptions would include C-O stretching vibrations for the alcohol and the ether group (1000-1300 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and both aromatic and aliphatic C-H stretching vibrations (2850-3100 cm⁻¹) mdpi.comlibretexts.org.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and C-H stretching modes typically produce strong signals mdpi.com. This makes Raman spectroscopy particularly useful for characterizing the hydrocarbon backbone and the aromatic portion of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Functional Group |

| O-H Stretch | 3200 - 3600 (Broad, Strong) | High Frequency | Tertiary Alcohol |

| Aromatic C-H Stretch | 3000 - 3100 (Medium) | High Frequency | 2-Methylphenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 (Medium-Strong) | High Frequency | Oxolane Ring & Methyl Group |

| Aromatic C=C Stretch | 1450 - 1600 (Variable) | Fingerprint | 2-Methylphenyl Ring |

| C-O Stretch (Alcohol, Ether) | 1000 - 1300 (Strong) | Fingerprint | Tertiary Alcohol & Oxolane Ether |

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the absolute configuration of chiral molecules and for providing a detailed picture of their arrangement in the solid state. This method relies on the diffraction pattern produced when a single crystal of a compound is irradiated with X-rays. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of each atom.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information. The primary outcome would be the definitive assignment of the R or S configuration at the C3 chiral center. This is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal, a phenomenon that allows for the differentiation between enantiomers.

Beyond absolute configuration, X-ray diffraction reveals the molecule's solid-state architecture, including bond lengths, bond angles, and torsion angles. This information provides insight into the preferred conformation of the oxolane ring and the orientation of the 2-methylphenyl substituent. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding (involving the hydroxyl group) and van der Waals forces, which govern the macroscopic properties of the crystalline material.

A hypothetical set of crystallographic data for a single crystal of (S)-3-(2-Methylphenyl)oxolan-3-ol is presented in the table below. This data illustrates the type of detailed structural parameters that would be obtained from such an analysis.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 10.23 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1089.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.10 |

| Key Intermolecular Interaction | O-H···O Hydrogen Bond |

| H-Bond Distance (Å) | 2.1 |

Note: The data in this table is hypothetical and serves as an example of the parameters obtained from an X-ray diffraction experiment.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

While X-ray diffraction provides definitive structural information in the solid state, chiroptical techniques, such as Electronic Circular Dichroism (ECD) spectroscopy, are powerful for assigning the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's stereochemistry.

For this compound, the ECD spectrum would be dominated by electronic transitions associated with the phenyl chromophore. The spatial arrangement of this chromophore relative to the chiral center of the oxolane ring dictates the sign and intensity of the observed Cotton effects.

In modern stereochemical analysis, experimental ECD spectra are often compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT). This approach involves first determining the stable conformations of the molecule and then calculating the ECD spectrum for each enantiomer. By matching the calculated spectrum with the experimental one, the absolute configuration of the compound in solution can be confidently assigned.

The table below presents hypothetical ECD data for the two enantiomers of this compound, illustrating how the sign of the Cotton effect at a specific wavelength can be used to distinguish between them.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-3-(2-Methylphenyl)oxolan-3-ol | 220 | +15,000 |

| (R)-3-(2-Methylphenyl)oxolan-3-ol | 265 | -2,500 |

| (S)-3-(2-Methylphenyl)oxolan-3-ol | 220 | -15,000 |

| (S)-3-(2-Methylphenyl)oxolan-3-ol | 265 | +2,500 |

Note: The data in this table is hypothetical and serves to illustrate the expected differences in ECD spectra between enantiomers.

The combination of X-ray diffraction and chiroptical spectroscopy provides a comprehensive and robust approach to the structural and stereochemical characterization of chiral molecules like this compound, offering definitive insights into their three-dimensional nature in both the solid state and solution.

Stereochemical Control and Conformational Dynamics

Diastereoselective Synthesis and Transformations

The controlled synthesis of specific stereoisomers of 3-(2-Methylphenyl)oxolan-3-ol is a key challenge, given the presence of a chiral center at the C3 position. Diastereoselective approaches are crucial for obtaining the desired spatial arrangement of the substituents.

One potential strategy for the diastereoselective synthesis involves the nucleophilic addition of a 2-methylphenyl organometallic reagent to a suitable precursor. For instance, the reaction of a Grignard reagent, (2-methylphenyl)magnesium bromide, with a chiral γ-keto-epoxide can proceed with high diastereoselectivity, influenced by the stereochemistry of the epoxide.

Another approach is the intramolecular cyclization of a chiral precursor. A palladium-catalyzed reaction of aryl bromides with γ-hydroxy alkenes has been shown to produce substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org This method could be adapted for the synthesis of this compound by using an appropriate γ-hydroxy alkene and 2-bromotoluene.

Furthermore, formal [3 + 2]-cycloaddition reactions involving Lewis acid mediation between α-silyloxy aldehydes and styrenes have been developed for the stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols. acs.orgnih.gov While not directly applicable, the principles of this methodology could inspire synthetic routes toward the target compound.

Transformations of the resulting diastereomers can also be achieved with stereochemical control. For example, oxidation of the tertiary alcohol to a ketone would remove the C3 stereocenter, allowing for subsequent diastereoselective reduction to potentially favor the alternative diastereomer.

Table 1: Potential Diastereoselective Synthetic Approaches

| Method | Precursors | Key Principle |

| Nucleophilic addition | (2-methylphenyl)magnesium bromide, chiral γ-keto-epoxide | Stereocontrolled opening of the epoxide ring by the organometallic reagent. |

| Intramolecular cyclization | γ-hydroxy alkene, 2-bromotoluene | Palladium-catalyzed intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org |

| Formal [3 + 2]-cycloaddition variant | Adapted styrene and aldehyde precursors | Lewis acid-mediated reaction to form the tetrahydrofuran (B95107) ring with defined stereochemistry. acs.orgnih.gov |

Enantiomeric Excess and Optical Purity Determination Methods

Determining the enantiomeric excess (ee) and optical purity of this compound is essential for characterizing the success of an asymmetric synthesis. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.comsorbtech.com By using a chiral stationary phase (CSP), the two enantiomers of this compound will have different retention times, allowing for their quantification and the determination of the ee. The choice of the CSP and the mobile phase is critical for achieving good separation. phenomenex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric excess. researchgate.net

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of the racemic compound can lead to the formation of diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. nih.gov This allows for the integration of the signals corresponding to each enantiomer.

Chiral Derivatizing Agents (CDAs): The alcohol functional group in this compound can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers will have distinct NMR spectra, enabling the determination of their ratio and thus the ee of the original alcohol. researchgate.net

Table 2: Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. phenomenex.comsorbtech.com | High accuracy, can be used for preparative separation. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric species (complexes or derivatives) with distinct NMR signals. researchgate.netnih.gov | Rapid analysis, requires small sample amounts. |

Conformational Analysis of the Oxolane Ring and Substituent Effects

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope (E) and twist (T) forms. The substituents on the ring significantly influence the conformational preferences.

For this compound, the bulky 2-methylphenyl group and the hydroxyl group at the C3 position will play a major role in determining the most stable conformation. The molecule will adopt a conformation that minimizes steric interactions between these substituents and the hydrogen atoms on the ring.

In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is low, leading to rapid interconversion at room temperature.

The presence of the bulky 2-methylphenyl group will likely favor a conformation where it occupies a pseudo-equatorial position to minimize steric strain. The orientation of the hydroxyl group will also be influenced by the potential for intramolecular hydrogen bonding with the ether oxygen of the oxolane ring. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed insights into the preferred conformations and the dynamics of the ring.

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The stereochemistry of this compound has a profound impact on its chemical reactivity and the stereochemical outcome of its reactions. This is largely due to the phenomenon of neighboring group participation (NGP) , also known as anchimeric assistance. wikipedia.org